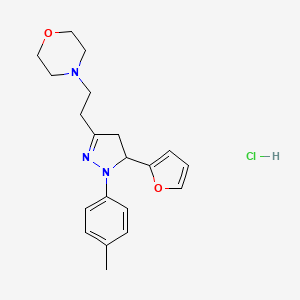
Pyrazoline, 5-(2-furyl)-3-(2-(morpholino)ethyl)-1-(p-tolyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid is a synthetic organic compound that belongs to the class of pyrazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid typically involves the following steps:
Formation of the pyrazoline ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the p-Tolyl group: This step involves the use of a p-tolyl-substituted reagent, such as p-tolylhydrazine.
Attachment of the morpholinoethyl group: This can be done through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of an enzyme and preventing its normal function.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Pathway interference: Disrupting key biochemical pathways within cells.
Comparison with Similar Compounds
1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid can be compared with other pyrazoline derivatives, such as:
3,5-Diphenyl-2-pyrazoline: Known for its anti-inflammatory and analgesic properties.
1-Phenyl-3-(2-thiazolyl)-2-pyrazoline: Studied for its antimicrobial activity.
1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-pyrazoline: Investigated for its potential anticancer effects.
The uniqueness of 1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid lies in its specific substituents, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
102129-28-2 |
|---|---|
Molecular Formula |
C20H26ClN3O2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
4-[2-[3-(furan-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-16-4-6-18(7-5-16)23-19(20-3-2-12-25-20)15-17(21-23)8-9-22-10-13-24-14-11-22;/h2-7,12,19H,8-11,13-15H2,1H3;1H |
InChI Key |
SVEMQWDQWCEBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN3CCOCC3)C4=CC=CO4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


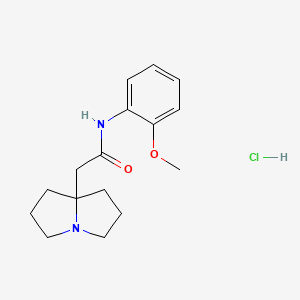



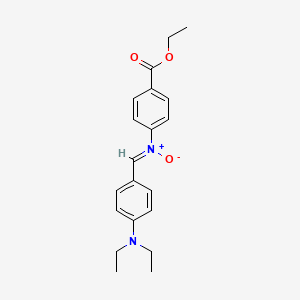
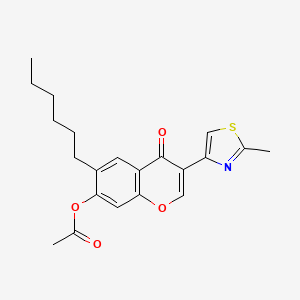
![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)
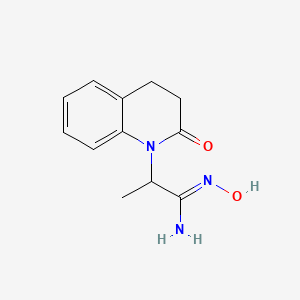

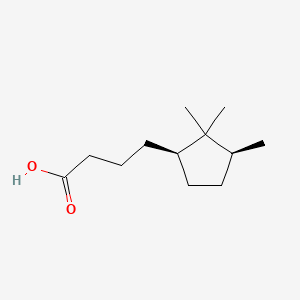
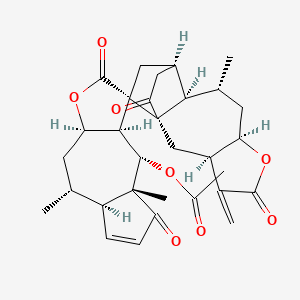


![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
